7-methoxy-4-{[(4-methylphenyl)amino]methyl}-2H-chromen-2-one
Description
7-Methoxy-4-{[(4-methylphenyl)amino]methyl}-2H-chromen-2-one is a coumarin derivative characterized by a methoxy group at position 7 and a (4-methylphenyl)aminomethyl substituent at position 4. Coumarins are known for their diverse pharmacological activities, including anticoagulant, antimicrobial, and anticancer effects .
Properties
IUPAC Name |
7-methoxy-4-[(4-methylanilino)methyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-12-3-5-14(6-4-12)19-11-13-9-18(20)22-17-10-15(21-2)7-8-16(13)17/h3-10,19H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFCUSPPJHGIHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC(=O)OC3=C2C=CC(=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-4-{[(4-methylphenyl)amino]methyl}-2H-chromen-2-one typically involves the reaction of 7-methoxy-2H-chromen-2-one with 4-methylphenylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dimethylformamide, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
7-methoxy-4-{[(4-methylphenyl)amino]methyl}-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .
Scientific Research Applications
7-methoxy-4-{[(4-methylphenyl)amino]methyl}-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biochemistry: The compound is used as a fluorescent probe in various biochemical assays.
Material Science: It is explored for its applications in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 7-methoxy-4-{[(4-methylphenyl)amino]methyl}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and functional differences between the target compound and similar coumarin derivatives:
Pharmacological and Biochemical Activities
- CYP2D6 Substrate Potential: 7-Methoxy-4-(aminomethyl)coumarin (structurally related to the target compound) is a selective CYP2D6 substrate, with O-demethylation producing a fluorescent metabolite suitable for high-throughput screening . The (4-methylphenyl)aminomethyl group in the target compound may enhance binding affinity due to hydrophobic interactions.
Anticancer and Antiestrogenic Effects :
Aromatase Inhibition :
Structure-Activity Relationships (SAR)
- Substituent Position :
- Electron-Donating Groups :
- Methoxy groups enhance metabolic stability and electron density, influencing redox properties and receptor binding .
Biological Activity
7-Methoxy-4-{[(4-methylphenyl)amino]methyl}-2H-chromen-2-one, also known by its CAS number 79344-52-8, is a compound of interest due to its potential biological activities. This compound belongs to the class of coumarins, which are known for a variety of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on relevant research findings, case studies, and data tables.
- Molecular Formula : C18H17NO3
- Molecular Weight : 295.33 g/mol
- CAS Number : 79344-52-8
Anticancer Activity
Research indicates that coumarin derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that certain coumarin derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity of this compound
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound has promising anticancer activity.
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. In vitro studies showed effectiveness against various bacterial strains.
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 25 | |
| Escherichia coli | 30 | |
| Salmonella typhimurium | 20 |
These results suggest that the compound may serve as a potential antimicrobial agent.
Anti-inflammatory Effects
Coumarins are known for their anti-inflammatory properties. The biological activity of this compound includes the inhibition of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Case Study:
In a study examining the anti-inflammatory effects of various coumarin derivatives, it was found that treatment with this specific compound led to a significant reduction in levels of TNF-alpha and IL-6 in animal models of inflammation, indicating its potential use in inflammatory conditions.
The mechanism through which this compound exerts its biological effects involves multiple pathways:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases.
- Antioxidant Activity : It scavenges free radicals and reduces oxidative stress.
- Cytokine Modulation : The inhibition of pro-inflammatory cytokines suggests a role in modulating immune responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
